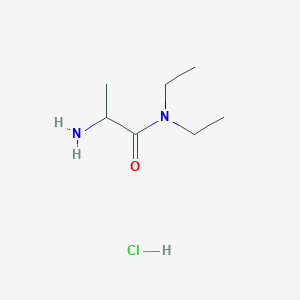
2-amino-N,N-diethylpropanamide hydrochloride
Overview
Description
“2-amino-N,N-diethylpropanamide hydrochloride” is a synthetic compound with the CAS Number: 856984-10-6 . It has a molecular weight of 180.68 and is typically in a solid, powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 136-140 degrees Celsius .Scientific Research Applications
Metabolism and Health Monitoring
- Metabolism and Hemoglobin Adduct Formation: Acrylamide, a compound used in various industrial processes and formed during the cooking of foods, has been studied for its metabolism and hemoglobin adduct formation in humans. Controlled studies on humans and rats showed the metabolism of acrylamide through glycidamide to a lesser extent in humans compared to rodents, and dermal uptake was significantly lower than oral uptake. These findings are crucial for understanding acrylamide's effects and for establishing safety measures for human exposure, especially in workplaces (Fennell et al., 2005).
Therapeutic and Psychiatric Research
- LSD Research for Therapy and Consciousness Studies: Lysergic acid diethylamide (LSD), a drug with a complex interaction with serotonin and dopamine receptors, has been studied for its therapeutic potential and effects on consciousness. Controlled studies showed that LSD altered brain connectivity and perception, implicating the 5-HT2A receptor in its neuropharmacology. This research guides the development of psychedelic-based therapeutics and enhances the understanding of altered neural states (Preller et al., 2018).
Exposure and Health Impact Studies
- Insect Repellent Exposure and Health Impact: N,N-Diethyl-meta-toluamide (DEET), a commonly used insect repellent, was examined for its potential impact on human health markers in the United States. A population-based study found no significant correlation between DEET exposure and biomarkers related to systemic inflammation, immune function, liver function, and kidney function, indicating no evident impact on these health markers (Haleem et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-amino-N,N-diethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKCYESHILXJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



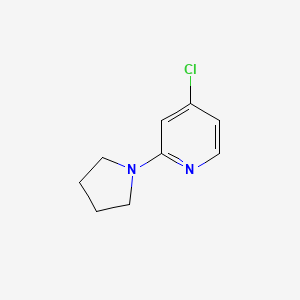

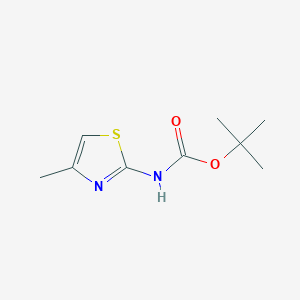

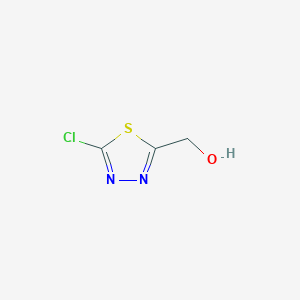
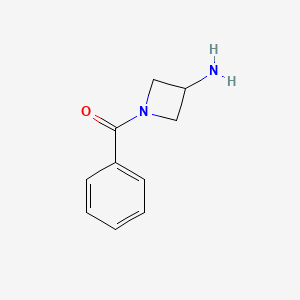



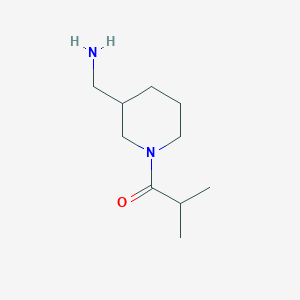
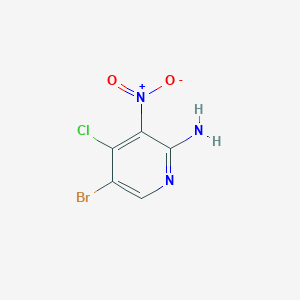

![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)
